Dimethylaminoethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminoethyl stearate is an organic compound with the molecular formula C22H45NO2. It is an ester derived from stearic acid and dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylaminoethyl stearate can be synthesized through the esterification of stearic acid with dimethylaminoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to form the ester while removing water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoethyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form stearic acid and dimethylaminoethanol.
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Stearic acid and dimethylaminoethanol.
Oxidation: N-oxide derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethylaminoethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in transdermal drug delivery systems.
Industry: Utilized in the production of cosmetics, personal care products, and as an emulsifying agent in various industrial applications.
Mechanism of Action
The mechanism of action of dimethylaminoethyl stearate involves its ability to interact with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- Dimethylaminoethyl acrylate
- Dimethylaminoethyl methacrylate
- Dimethylaminoethyl propionate
Uniqueness
Dimethylaminoethyl stearate is unique due to its long hydrophobic stearate chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the formation of stable emulsions and liposomal formulations. Compared to similar compounds, its hydrophobic chain length provides enhanced interaction with lipid membranes, making it a valuable component in various industrial and biomedical applications.
Properties
CAS No. |
39840-30-7 |
---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3/h4-21H2,1-3H3 |
InChI Key |
SXIOLYXSOHUULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.